Propylhexedrine, (+)-

Catalog No.
S13294443
CAS No.
6556-29-2
M.F
C10H21N
M. Wt
155.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylhexedrine, (+)-

CAS Number

6556-29-2

Product Name

Propylhexedrine, (+)-

IUPAC Name

(2R)-1-cyclohexyl-N-methylpropan-2-amine

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

InChI

InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

JCRIVQIOJSSCQD-SECBINFHSA-N

Canonical SMILES

CC(CC1CCCCC1)NC

Isomeric SMILES

C[C@H](CC1CCCCC1)NC

(+)-Propylhexedrine (CAS 6556-29-2), also designated as (R)-propylhexedrine or dextropropylhexedrine, is a chiral, non-aromatic cycloalkylamine and a specific enantiomer of the sympathomimetic agent propylhexedrine [1]. Sourced primarily as a volatile, oily free-base liquid, it features a saturated cyclohexyl ring that structurally differentiates it from aromatic phenethylamines like methamphetamine [2]. In industrial and research procurement, this specific (+)-enantiomer is prioritized as a high-purity analytical reference standard for chiral chromatography, a stereoselective baseline in adrenergic receptor assays, and a specialized chiral building block where aromaticity-driven metabolic degradation must be avoided [1].

Substituting the pure (+)-enantiomer (CAS 6556-29-2) with racemic propylhexedrine (CAS 101-40-6) or the (-)-enantiomer (CAS 6192-97-8) critically compromises both analytical resolution and pharmacological data integrity [1]. In forensic chromatography, racemic mixtures produce convoluted or split peaks, making it impossible to establish the precise single-enantiomer retention time required to quantify chiral metabolic profiles [2]. Pharmacologically, the (-)-isomer is highly active at alpha-adrenergic receptors; using the racemate introduces profound central nervous system (CNS) and pressor baseline noise, obscuring the distinct, lower-activity profile of the (+)-enantiomer [1]. Furthermore, substituting the free base with a hydrochloride salt (CAS 6192-96-7) eliminates the compound's inherent volatility, rendering it useless for vapor-phase administration models or direct non-aqueous amidation reactions where salt dissociation is rate-limiting [3].

Thermal Volatility and Vapor-Phase Suitability vs. Hydrochloride Salt

The physical state and thermal properties of (+)-propylhexedrine free base dictate its handling and application suitability compared to its salt forms [1]. The free base is an oily liquid with a boiling point of 82-83 °C at 10 mmHg and a refractive index of nD20 1.4588, conferring high ambient volatility [1]. In contrast, the (+)-propylhexedrine hydrochloride salt (CAS 6192-96-7) is a crystalline solid that decomposes at 127-128 °C and lacks the vapor pressure necessary for inhalation [1]. This thermal and physical divergence requires buyers to procure the free base specifically for aerosolized applications or vapor-phase analytical models where the solid salt would require prior neutralization and extraction [2].

Evidence DimensionBoiling point and physical state
Target Compound Data(+)-Propylhexedrine free base: Oily liquid, bp 82-83 °C (at 10 mmHg)
Comparator Or Baseline(+)-Propylhexedrine HCl (CAS 6192-96-7): Crystalline solid, decomposes at 127-128 °C
Quantified DifferenceComplete phase shift at standard handling temperatures; the free base provides ambient volatility while the salt decomposes before boiling.
ConditionsStandard atmospheric and reduced pressure (10 mmHg) thermal analysis.

Procurement of the free base is mandatory for vapor-phase administration models and aerosolized formulations where solid salts cannot be utilized.

Chromatographic Resolution in Chiral Analysis vs. Racemic Mixture

In toxicological and forensic mass spectrometry, distinguishing between illicit chiral amines and over-the-counter racemic products requires precise enantiomeric calibration [1]. Procuring the pure (+)-enantiomer provides a standard with near 100% enantiomeric excess (ee), yielding a single, unambiguous retention peak on chiral stationary phases [2]. Conversely, the racemic mixture (CAS 101-40-6) produces a 50:50 split or overlapping peak profile, which fails to isolate the exact retention time of the (R)-isomer [1]. This absolute chiral purity is required to validate enantioselective HPLC/GC-MS methods and accurately quantify the (+)/(-) ratio in biological samples [2].

Evidence DimensionEnantiomeric excess (ee) and peak resolution
Target Compound Data(+)-Propylhexedrine: >99% ee, single chromatographic peak
Comparator Or BaselineRacemic Propylhexedrine (CAS 101-40-6): 0% ee, dual/split peak profile
Quantified Difference100% isolation of the (R)-enantiomer retention time versus a convoluted 50/50 racemic signal.
ConditionsChiral HPLC or GC-MS stationary phase analysis.

Pure (+)-enantiomer standards are strictly required to calibrate chiral assays and prevent false-positive identifications in forensic drug testing workflows.

Stereoselective Pharmacodynamics vs. (-)-Propylhexedrine

The stereochemistry of propylhexedrine profoundly influences its binding affinity and activation of alpha-adrenergic receptors [1]. The (+)-enantiomer (dextropropylhexedrine) is documented as the significantly less active isomer regarding central nervous system (CNS) stimulation and pressor effects [1]. In contrast, the (-)-enantiomer (levopropylhexedrine) drives the primary biological activity, exhibiting high potency in vasoconstriction and CNS excitation [2]. Procuring the (+)-enantiomer allows researchers to utilize a structurally identical but pharmacodynamically muted baseline, effectively serving as a low-activity stereochemical control in comparative adrenergic assays [1].

Evidence DimensionAlpha-adrenergic and CNS excitatory activity
Target Compound Data(+)-Propylhexedrine: Low pressor and CNS stimulatory activity
Comparator Or Baseline(-)-Propylhexedrine (CAS 6192-97-8): High pressor and CNS stimulatory activity
Quantified DifferenceThe (+)-isomer provides a fraction of the biological activity of the (-)-isomer, establishing a distinct low-activity stereochemical profile.
ConditionsIn vivo pressor response and in vitro alpha-adrenergic receptor binding models.

Enables the use of the compound as a critical negative or low-activity control in stereoselective pharmacological research without triggering severe cardiovascular responses.

Structural Aliphaticity and Regulatory Profile vs. (+)-Methamphetamine

While structurally analogous to (+)-methamphetamine, (+)-propylhexedrine replaces the planar aromatic phenyl ring with a saturated, sterically bulky cyclohexyl ring [1]. This structural shift eliminates pi-pi stacking interactions in target binding pockets and fundamentally alters the metabolic pathway, bypassing aromatic hydroxylation routes [2]. Furthermore, this aliphaticity exempts (+)-propylhexedrine from the strict Schedule II regulatory controls imposed on (+)-methamphetamine in many jurisdictions, drastically reducing procurement friction, storage overhead, and compliance documentation for laboratories requiring a chiral amine scaffold [1].

Evidence DimensionRing saturation and regulatory classification
Target Compound Data(+)-Propylhexedrine: Saturated cyclohexyl ring (0 pi electrons), generally unscheduled or lower-tier control
Comparator Or Baseline(+)-Methamphetamine: Aromatic phenyl ring (6 pi electrons), strict Schedule II controlled substance
Quantified DifferenceComplete elimination of aromaticity, resulting in divergent metabolic oxidation and significantly lower regulatory procurement barriers.
ConditionsLaboratory procurement compliance and hepatic cytochrome P450 metabolic assays.

Buyers can procure a structurally analogous chiral amine for pharmacokinetic modeling or synthesis without the severe legal and logistical burdens of scheduled amphetamines.

Chiral Analytical Reference Standards

Directly leveraging its >99% enantiomeric excess, the compound is utilized as an exact calibration standard in GC-MS and chiral HPLC to quantify enantiomeric ratios and differentiate metabolic sources in forensic toxicology workflows [1].

Vapor-Phase Formulation Development

Capitalizing on the high volatility of the free base (bp 82-83 °C at 10 mmHg), it is selected over solid hydrochloride salts for the design and testing of aerosolized delivery systems or volatile organic compound (VOC) interaction models [2].

Stereoselective Pharmacological Controls

Applied as a low-activity comparator in alpha-adrenergic receptor assays, allowing researchers to map the stereochemical requirements for binding without the confounding high-potency CNS excitation caused by the (-)-isomer [3].

Non-Aromatic Chiral Precursor Synthesis

Serves as a sterically bulky, fully saturated cycloalkylamine building block in the synthesis of specialized ligands or active pharmaceutical ingredients where aromaticity must be avoided to prevent specific metabolic degradation pathways [1].

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

155.167399674 g/mol

Monoisotopic Mass

155.167399674 g/mol

Heavy Atom Count

11

UNII

81UZ68T08H

Dates

Last modified: 08-10-2024

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